Benzofuran-3-carboxamide
Overview
Description
Benzofuran-3-carboxamide is a compound of interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. The interest in Benzofuran derivatives has grown because of their pharmacological significance and presence in natural products.
Synthesis Analysis
Several methods have been developed for the synthesis of Benzofuran-3-carboxamide derivatives. A notable approach involves the microwave-assisted one-pot parallel synthesis, highlighting the efficiency and utility in generating a variety of Benzofuran-2-carboxamide derivatives with potential anti-inflammatory, analgesic, and antipyretic activities (Xie et al., 2014). Another method includes the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction, offering a pathway to highly functionalized Benzofuran-2-carboxamides (Han et al., 2014).
Molecular Structure Analysis
The molecular structure of Benzofuran derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For instance, molecular docking studies, structural optimization, and spectroscopic properties of benzofuran-carboxylic acids derivatives have been investigated, revealing insights into their potential inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).
Chemical Reactions and Properties
Benzofuran-3-carboxamide and its derivatives undergo various chemical reactions, offering a broad spectrum of biological activities. The synthesis and evaluation of new benzofuran carboxamide derivatives for their antimicrobial, anti-inflammatory, and antioxidant activities highlight the compound's versatile chemical properties (Lavanya et al., 2017).
Physical Properties Analysis
The physical properties of Benzofuran-3-carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and substituents.
Chemical Properties Analysis
Benzofuran-3-carboxamide exhibits a range of chemical properties, including reactivity towards nucleophilic substitution, potential to form hydrogen bonds, and ability to participate in various organic transformations. The compound's chemical behavior is significantly influenced by the presence of the carboxamide functional group, which imparts characteristics like hydrogen bonding capability and enhanced reactivity.
Scientific Research Applications
Synthesis Techniques
Microwave-Assisted Synthesis : A microwave-assisted approach for synthesizing benzofuran-2-carboxamides of biological and medicinal significance has been developed. This method involves O-alkylation/Knoevenagel condensation for efficient synthesis (Xie et al., 2014).
Multicomponent Synthesis Protocol : A practical microwave-assisted multicomponent protocol is established for synthesizing substituted benzofuran-2-carboxamides. This method is efficient for drug-discovery due to its versatility and speed (Vincetti et al., 2016).
Biological and Medicinal Applications
Antimicrobial and Anti-inflammatory Agents : Benzofuran-2-carboxamide derivatives have been evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. Their potential as new bioactive chemical entities is significant (Lavanya et al., 2017).
Antihyperlipidemic Agents : Some benzofuran-2-carboxamides demonstrate potent lipid-lowering properties, indicating their potential in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2013).
Cancer Treatment : Certain benzofuran-2-carboxamides show selective antiproliferative effects on tumor cell lines, suggesting their use in cancer therapy (Hranjec et al., 2013).
Neuroprotective and Antioxidant Effects : Novel benzofuran-2-carboxamide derivatives display significant neuroprotective and antioxidant activities, which could be valuable for treating neurodegenerative disorders (Cho et al., 2015).
Cholinesterase Inhibitory Activity : Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives act as cholinesterase inhibitors, indicating potential for treating neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).
Inhibiting Cell Adhesion : Benzofuran derivatives have been found to inhibit E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion, which could be beneficial in anti-inflammatory treatments (Boschelli et al., 1995).
Future Directions
Benzofuran derivatives, including Benzofuran-3-carboxamide, have shown promising anticancer activities . Future research could focus on designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
properties
IUPAC Name |
1-benzofuran-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQVEXOTZPWBDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344231 | |
Record name | 1-benzofuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-3-carboxamide | |
CAS RN |
959304-51-9 | |
Record name | 1-benzofuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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